molecular formula C₁₄H₁₆D₄O₂ B1152291 5-Methyl-2-(2-tolyl)hexanoic Acid-d4

5-Methyl-2-(2-tolyl)hexanoic Acid-d4

Cat. No.: B1152291
M. Wt: 224.33
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2-tolyl)hexanoic Acid-d4 is a deuterated analog of 5-methyl-2-(2-tolyl)hexanoic acid, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) due to its near-identical physicochemical properties to the non-deuterated form, allowing precise quantification while avoiding signal overlap . Structurally, it features a hexanoic acid backbone substituted with a 2-tolyl (2-methylphenyl) group at the second carbon and a methyl group at the fifth carbon. Its molecular formula is C₁₄H₁₄D₄O₂, with a molecular weight of approximately 238.33 g/mol (vs. 234.29 g/mol for the non-deuterated form).

Properties

Molecular Formula

C₁₄H₁₆D₄O₂

Molecular Weight

224.33

Synonyms

2-Methyl-α-(3-methylbutyl)benzeneacetic Acid-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Ethyl 5-Methyl-2-(1-methylethyl)-3-oxohexanoate (CAS 1902-03-0)
  • Molecular Formula : C₁₂H₂₀O₃
  • Structure : Contains a 5-methyl group, a 2-isopropyl substituent, and a 3-oxo (ketone) group. The carboxylic acid is esterified to an ethyl group.
  • Properties : Higher lipophilicity (logP ~3.2) compared to the acid form due to the ester. Used as a synthetic intermediate in organic chemistry .
  • Key Difference : The ester and ketone functionalities alter reactivity (e.g., susceptibility to hydrolysis) and applications (e.g., flavor chemistry vs. analytical standards).
6-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic Acid (CAS 1164558-49-9)
  • Molecular Formula : C₁₇H₁₇N₃O₃S₂
  • Structure: A hexanoic acid conjugated with a benzimidazole-thiazole heterocyclic system.
  • Properties : Increased molecular weight (375.5 g/mol) and complexity. The aromatic and heterocyclic moieties enhance binding affinity in biological systems, making it relevant in drug discovery .
Methyl-5-oxo-3-(aryl-substituted)hexanoate Derivatives
  • General Formula : C₁₄H₁₆O₃ (varies by aryl group)
  • Structure: Features a 5-oxo group and aryl substituents at the third carbon. Synthesized via esterification of 5-oxo-3-(aryl-substituted)hexanoic acids .
  • Properties: The ketone group increases polarity compared to 5-methyl-2-(2-tolyl)hexanoic Acid-d4. Applications include intermediates in antidiabetic or anti-inflammatory agent synthesis.

Physicochemical and Application Comparisons

Table 1: Comparative Analysis of Hexanoic Acid Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Key Applications Reference
This compound 238.33 Carboxylic acid ~3.5 MS/HPLC internal standard
Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate 220.28 Ester, Ketone ~3.2 Synthetic intermediate
6-[5-(Benzimidazol...)hexanoic Acid 375.50 Carboxylic acid ~1.9 Drug discovery
Hexanoic Acid (Non-deuterated) 116.16 Carboxylic acid ~1.9 Flavor additive, pest attractant

Key Findings :

  • Deuterated vs. Non-deuterated: The deuterated form exhibits negligible differences in chromatography retention times but distinct MS fragmentation patterns, critical for avoiding matrix interference .
  • Biological Activity: Hexanoic acid derivatives with aromatic substituents (e.g., 2-tolyl) show enhanced bioactivity compared to aliphatic analogs. For example, hexanoic acid in wines contributes to flavor at thresholds of 0.42 mg/L, but excess amounts impart rancidity .
  • Reactivity : Esters (e.g., ethyl derivatives) are more volatile and hydrolytically unstable than carboxylic acids, influencing their roles in industrial vs. laboratory settings .

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